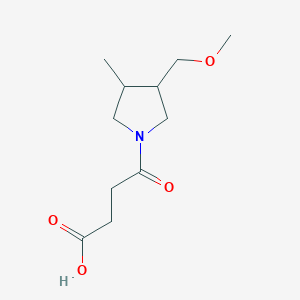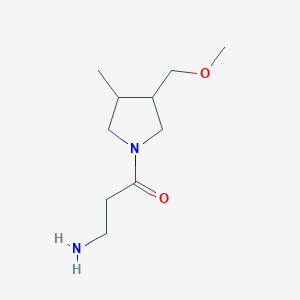![molecular formula C10H12ClN3O3 B1480052 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid CAS No. 2098119-06-1](/img/structure/B1480052.png)
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines, a related class of compounds, are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
A structurally similar compound has been found to effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Métodos De Preparación
The synthesis of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes One common method involves the condensation of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the imidazo[1,2-a]pyrazine core through a multistep process involving cyclization reactionsThe final step involves the attachment of the oxobutanoic acid moiety through esterification or amidation reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide. This can result in the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules for various applications.
Biology: It may be used in the development of biochemical assays or as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties
Comparación Con Compuestos Similares
Similar compounds to 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid include other imidazo[1,2-a]pyrazine derivatives, such as:
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds share the imidazo core but have a pyrimidine ring instead of a pyrazine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h5H,1-4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUIFNFGXMIPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479971.png)
![6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479972.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479973.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479974.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479980.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)






